molecular formula C12H8ClFO2S B1612385 3'-Fluoro-biphenyl-4-sulfonyl chloride CAS No. 939761-07-6

3'-Fluoro-biphenyl-4-sulfonyl chloride

Cat. No.: B1612385
CAS No.: 939761-07-6
M. Wt: 270.71 g/mol
InChI Key: OAUCSSDUDDQKLW-UHFFFAOYSA-N
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Description

3’-Fluoro-biphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C12H8ClFO2S It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and a sulfonyl chloride group is attached to the 4 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-biphenyl-4-sulfonyl chloride typically involves the sulfonation of 3’-fluoro-biphenyl followed by chlorination. One common method is the reaction of 3’-fluoro-biphenyl with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4 position. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3’-Fluoro-biphenyl-4-sulfonyl chloride may involve large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3’-Fluoro-biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of a base or acid, which helps to stabilize the intermediate species formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-biphenyl-4-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the biphenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

4-(3-fluorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-4-9(5-7-12)10-2-1-3-11(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUCSSDUDDQKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585798
Record name 3'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939761-07-6
Record name 3'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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